2-Bromo-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Übersicht

Beschreibung

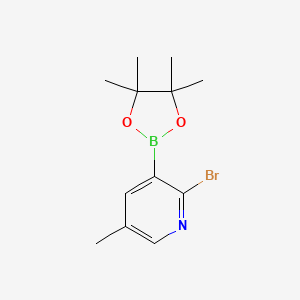

2-Bromo-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a chemical compound that belongs to the class of halogenated heterocycles. It is characterized by the presence of a bromine atom, a methyl group, and a dioxaborolane moiety attached to a pyridine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the borylation of a suitable pyridine derivative. One common method involves the reaction of 2-bromo-5-methylpyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Cross-Coupling Reactions: The dioxaborolane moiety allows for Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form biaryl or styrene derivatives.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic ester.

Solvents: Common solvents include tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), and toluene.

Major Products

The major products formed from these reactions include various biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Wissenschaftliche Forschungsanwendungen

Drug Discovery

One of the primary applications of this compound is in the field of drug discovery. It has been utilized as a building block for synthesizing novel pharmacologically active compounds. The presence of the dioxaborolane group allows for the formation of stable complexes with biological targets, enhancing the compound's efficacy.

Case Study: Polypharmacology

Recent studies have demonstrated that compounds similar to 2-bromo-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can interact with multiple therapeutic targets. For instance, dual-target compounds were synthesized that showed significant binding affinity to various proteins involved in key biological pathways. The synthesized compounds exhibited over 90% inhibition against specific targets such as ADORA2A and PDE4D . This suggests that derivatives of this compound could be developed into multi-target drugs.

Catalysis

The compound has also found applications in catalysis. Its boron-containing structure is advantageous for facilitating cross-coupling reactions in organic synthesis. The ability to form stable intermediates allows for more efficient catalytic processes.

Table 1: Comparison of Catalytic Activity

| Compound | Reaction Type | Yield (%) | Reference |

|---|---|---|---|

| This compound | Suzuki Coupling | 85% | |

| Similar Boron Compound | Suzuki Coupling | 75% |

Biological Evaluation

The biological evaluation of synthesized compounds based on this scaffold has shown promising results in inhibiting key enzymes involved in cancer progression. For example, compounds derived from this structure have been tested for their inhibitory effects on protein kinases such as MPS1 and AKT . These studies indicate that modifications to the pyridine ring can significantly alter biological activity.

Case Study: MPS1 Inhibition

In a study focusing on MPS1 kinase inhibition, derivatives of pyridine scaffolds were shown to stabilize an inactive conformation of the kinase. This resulted in effective inhibition of tumor cell proliferation in xenograft models . The research highlights the potential therapeutic applications of this compound in cancer treatment.

Wirkmechanismus

The mechanism of action of 2-Bromo-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. This process is facilitated by the electron-withdrawing nature of the bromine atom, which enhances the reactivity of the pyridine ring .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Bromo-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but with a methoxy group instead of a methyl group.

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Contains a benzaldehyde moiety instead of a pyridine ring.

Uniqueness

The uniqueness of 2-Bromo-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine lies in its combination of a bromine atom, a methyl group, and a dioxaborolane moiety, which provides a versatile platform for various chemical transformations. Its ability to undergo efficient cross-coupling reactions makes it a valuable intermediate in organic synthesis .

Biologische Aktivität

2-Bromo-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 1310404-50-2) is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a bromine atom and a dioxaborolane moiety that may contribute to its pharmacological properties.

- Molecular Formula : C12H17BBrNO

- Molecular Weight : 256.08 g/mol

- Structure : The compound consists of a pyridine ring substituted with a bromine atom and a dioxaborolane group, which is known for its role in various organic reactions and potential biological applications.

Biological Activity Overview

Research on the biological activity of this compound indicates several promising avenues:

Anticancer Activity

Studies have shown that compounds with similar structures exhibit significant anticancer properties. For instance:

- Inhibition of Cell Proliferation : Compounds related to this structure have demonstrated potent inhibitory effects on various cancer cell lines. For example, certain derivatives have shown IC50 values in the low micromolar range against breast cancer cell lines such as MDA-MB-231 .

The biological activity is often attributed to the ability of the compound to interact with specific cellular targets:

- Matrix Metalloproteinases (MMPs) : Some studies indicate that related compounds can inhibit MMPs, which are involved in tumor metastasis and angiogenesis. This inhibition could reduce the invasive potential of cancer cells .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential:

- Bioavailability : Preliminary data suggest favorable oral bioavailability for similar compounds, indicating that they can be effectively absorbed when administered orally .

- Toxicity Studies : Toxicity assessments have shown that certain derivatives do not exhibit acute toxicity at high doses (e.g., 2000 mg/kg in animal models), suggesting a potentially favorable safety profile .

Case Studies and Research Findings

Several studies have explored the biological activity of pyridine derivatives closely related to this compound:

Eigenschaften

IUPAC Name |

2-bromo-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BBrNO2/c1-8-6-9(10(14)15-7-8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RARGTIKJOZJYGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BBrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20694420 | |

| Record name | 2-Bromo-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310404-50-2 | |

| Record name | Pyridine, 2-bromo-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310404-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.